molecular formula C22H26NO6P B14783751 tert-Butyl 4-((diphenoxyphosphoryl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-((diphenoxyphosphoryl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14783751
M. Wt: 431.4 g/mol
InChI Key: KJAGLSNNLMPRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((diphenoxyphosphoryl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a diphenoxyphosphoryl group, and a dihydropyridine ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((diphenoxyphosphoryl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the diphenoxyphosphoryl group. Common reagents used in the synthesis include tert-butyl alcohol, diphenylphosphoryl chloride, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((diphenoxyphosphoryl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the dihydropyridine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while reduction could lead to the formation of simpler dihydropyridine compounds.

Scientific Research Applications

tert-Butyl 4-((diphenoxyphosphoryl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((diphenoxyphosphoryl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((diphenoxyphosphoryl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and the dihydropyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26NO6P

Molecular Weight

431.4 g/mol

IUPAC Name

tert-butyl 4-diphenoxyphosphoryloxy-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C22H26NO6P/c1-22(2,3)26-21(24)23-16-14-20(15-17-23)29-30(25,27-18-10-6-4-7-11-18)28-19-12-8-5-9-13-19/h4-14H,15-17H2,1-3H3

InChI Key

KJAGLSNNLMPRJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.